n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine
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Overview
Description
n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine is a heterocyclic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties . This compound, in particular, has garnered interest for its potential therapeutic applications and its role as an intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thiophene derivative with a methylamine source. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors . These interactions result in various biological effects, such as anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine is unique due to its specific structural features and the presence of a methylamine group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C10H15NS |
---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
N-methyl-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine |
InChI |
InChI=1S/C10H15NS/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h7,11H,2-6H2,1H3 |
InChI Key |
VLPHSBXYVBKWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CSC2=C1CCCC2 |
Origin of Product |
United States |
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